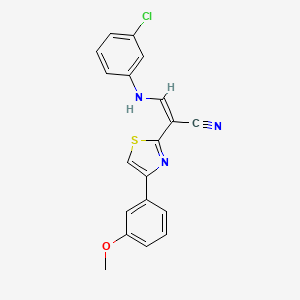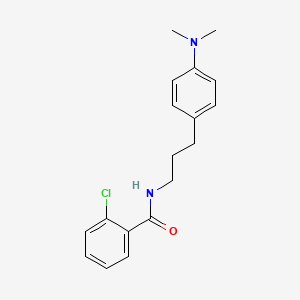
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of amines with acid chlorides or anhydrides. For instance, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized through nucleophilic acyl substitution under basic conditions . These methods demonstrate the versatility of benzamide synthesis, allowing for the introduction of various substituents to the benzamide core.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined to belong to the monoclinic space group P21/n . The molecular structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime was also elucidated, revealing a Z configuration due to strong intramolecular hydrogen bonding . These studies highlight the importance of molecular geometry in understanding the properties and potential biological activities of benzamide compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For example, N-(2,2-dichlorovinyl)amides can react with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides in high yields . The reactivity of these compounds is of interest for the synthesis of new heterocyclic series, which can have significant biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Density functional theory (DFT) calculations, such as those performed for 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, can provide insights into the electronic properties, vibrational frequencies, and chemical shifts, which are in strong agreement with experimental values . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated using computational methods, which is important for materials science applications .
科学的研究の応用
Mitosis Inhibition
A related compound, N-(1,1-dimethylpropynyl)-3-chlorobenzamide, has been studied for its powerful and selective inhibition of mitosis in plant cells. This effect is evident at very low concentrations and is characterized by specific impacts on seedlings across different species, without affecting mitochondrial or chloroplast activities. Such compounds offer valuable insights into cell division and could be used to develop new herbicides or study plant growth regulation (Merlin et al., 1987).
Structural Analysis
Chlorimipraminium picrate, a compound structurally similar to 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide, has been analyzed for its intermolecular interactions, crystalline structure, and the behavior of its cation-anion pairs in the solid state. Such studies are crucial for understanding the molecular interactions and design of crystalline materials with specific properties (Jasinski et al., 2010).
Polymer Synthesis
Research on aromatic polymers containing long alkyl side chains and triazine rings has involved the use of similar chemical structures. These polymers exhibit significant solubility in non-polar solvents and thermal stability, making them interesting for various industrial applications, such as coatings or advanced materials (Lin et al., 1990).
Anti-Tubercular Activity
Compounds structurally related to 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide have been synthesized and evaluated for their anti-tubercular activity. Some of these compounds showed promising results against Mycobacterium tuberculosis, highlighting their potential in the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
特性
IUPAC Name |
2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMFFCJOPWIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)
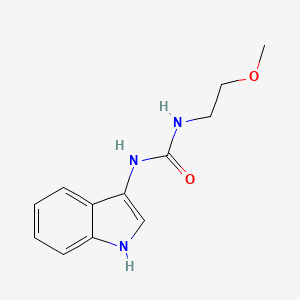
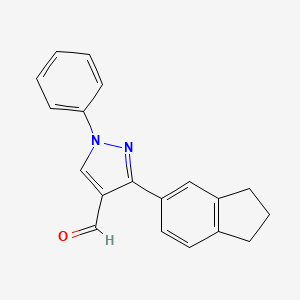
![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
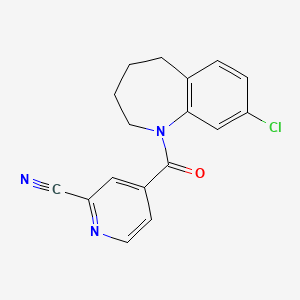

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
